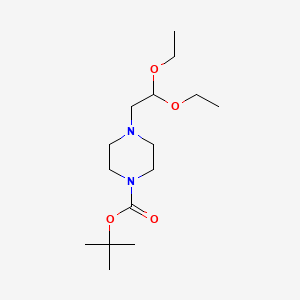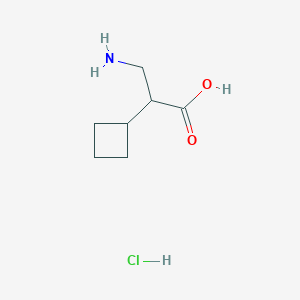
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is an organometallic compound with the molecular formula C12H18BF4IrN2 . It is a yellow powder that is widely used in various fields of chemistry due to its unique properties and reactivity . This compound is particularly notable for its role as a catalyst in organic synthesis and its applications in industrial chemistry .
Mechanism of Action
Target of Action
This compound is often used as a catalyst in organic synthesis
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and acetonitrile in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
IrCl3+C8H12+2CH3CN+NaBF4→[Ir(C8H12)(CH3CN)2]BF4+3NaCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity . The process involves careful control of the reaction environment to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to metallic iridium.
Substitution: The acetonitrile ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of the desired ligand and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands.
Scientific Research Applications
Chemistry:
Material Science: It is used in the preparation of thin films and coatings for electronic and optical applications.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial processes.
LED Manufacturing: The compound is used in the synthesis of materials for light-emitting diodes (LEDs).
Comparison with Similar Compounds
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure and reactivity but with rhodium instead of iridium.
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Lacks the acetonitrile ligands, leading to different reactivity and applications.
Uniqueness: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions .
Properties
CAS No. |
32679-03-1 |
|---|---|
Molecular Formula |
C12H18BF4IrN2- |
Molecular Weight |
469.31 g/mol |
IUPAC Name |
acetonitrile;cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |
InChI Key |
MPKOISRNESCABF-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B6309725.png)


![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)







![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
